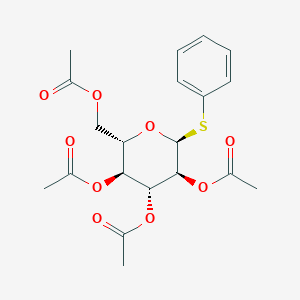![molecular formula C8H17NO B1486449 2-[(Cyclopropylméthyl)amino]butan-1-ol CAS No. 1156169-03-7](/img/structure/B1486449.png)
2-[(Cyclopropylméthyl)amino]butan-1-ol
Vue d'ensemble
Description
2-[(Cyclopropylmethyl)amino]butan-1-ol is an organic compound characterized by a cyclopropylmethyl group attached to an amino group on a butan-1-ol backbone
Synthetic Routes and Reaction Conditions:
Reductive Amination: This method involves the reaction of cyclopropylmethylamine with butanal in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of an appropriate halide with cyclopropylmethylamine. For example, reacting 1-bromobutan-1-ol with cyclopropylmethylamine in the presence of a base can yield the desired product.
Industrial Production Methods: Industrial production of 2-[(Cyclopropylmethyl)amino]butan-1-ol may involve large-scale reductive amination or nucleophilic substitution reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure product quality.
Types of Reactions:
Oxidation: Oxidation of 2-[(Cyclopropylmethyl)amino]butan-1-ol can produce corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation: Cyclopropylmethylbutanal or cyclopropylmethylbutanone.
Reduction: Cyclopropylmethylamine or cyclopropylmethylbutanol.
Substitution: Various substituted butan-1-ols or amines.
Applications De Recherche Scientifique
2-[(Cyclopropylmethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(Cyclopropylmethyl)amino]butan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-[(Cyclopropylmethyl)amino]acetic acid: This compound has a similar cyclopropylmethyl group but differs in its functional group.
2-[(Cyclopropylmethyl)amino]guanidine: Another compound with a cyclopropylmethyl group, but with a guanidine functional group instead of an alcohol.
Uniqueness: 2-[(Cyclopropylmethyl)amino]butan-1-ol is unique due to its combination of a cyclopropylmethyl group and a primary alcohol, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of 2-[(Cyclopropylmethyl)amino]butan-1-ol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Propriétés
IUPAC Name |
2-(cyclopropylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(6-10)9-5-7-3-4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJJRROXCLKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)





![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)




